molecular formula C9H7NOS B12442084 6-Methylbenzo[d]thiazole-2-carbaldehyde

6-Methylbenzo[d]thiazole-2-carbaldehyde

Cat. No.: B12442084
M. Wt: 177.22 g/mol
InChI Key: XSPBUMIUKNGTGF-UHFFFAOYSA-N
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Description

6-Methylbenzo[d]thiazole-2-carbaldehyde is a heterocyclic organic compound featuring a benzothiazole core substituted with a methyl group at position 6 and a formyl (-CHO) group at position 2. For instance, the methyl ester derivative, Methyl 6-methylbenzo[d]thiazole-2-carboxylate, is highlighted as a versatile intermediate in medicinal and materials chemistry research, with applications spanning pilot-scale to industrial production . The carbaldehyde group’s reactivity makes it a critical precursor for synthesizing Schiff bases, hydrazones, and other functionalized derivatives, as seen in the preparation of arylidene compounds and acetamide derivatives .

The molecular formula of 6-Methylbenzo[d]thiazole-2-carbaldehyde is inferred to be C₉H₇NOS, based on modifications to analogs like 6-Fluorobenzo[d]thiazole-2-carbaldehyde (C₈H₄FNOS) and 6-Methylbenzo[d]thiazole-2-carboxylic Acid (C₉H₇NO₂S) .

Properties

Molecular Formula

C9H7NOS

Molecular Weight

177.22 g/mol

IUPAC Name

6-methyl-1,3-benzothiazole-2-carbaldehyde

InChI

InChI=1S/C9H7NOS/c1-6-2-3-7-8(4-6)12-9(5-11)10-7/h2-5H,1H3

InChI Key

XSPBUMIUKNGTGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C=O

Origin of Product

United States

Preparation Methods

The synthesis of 6-Methylbenzo[d]thiazole-2-carbaldehyde can be achieved through various synthetic pathways. Common methods include:

Industrial production methods often involve microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction times .

Chemical Reactions Analysis

6-Methylbenzo[d]thiazole-2-carbaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Major products formed from these reactions include carboxylic acids, alcohols, and substituted benzothiazole derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research indicates that benzothiazole derivatives, including 6-Methylbenzo[d]thiazole-2-carbaldehyde, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, making them candidates for developing new antibiotics or antifungal agents .

2. Anticancer Properties
Recent investigations into benzothiazole derivatives have highlighted their potential as anticancer agents. For instance, compounds similar to 6-Methylbenzo[d]thiazole-2-carbaldehyde have been shown to target specific cancer cell lines effectively. They are believed to interfere with critical cellular pathways involved in tumor growth and proliferation .

3. Anti-inflammatory Effects
Benzothiazole compounds have also demonstrated anti-inflammatory properties. Research indicates that derivatives can reduce inflammation and pain in various models, suggesting their utility in treating conditions such as arthritis and other inflammatory diseases .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 6-Methylbenzo[d]thiazole-2-carbaldehyde can be achieved through various chemical reactions, including:

  • Knoevenagel Condensation : This method involves the reaction of aldehydes with active methylene compounds.
  • Biginelli Reaction : A multi-component reaction that forms dihydropyrimidinones, which can be further modified to yield benzothiazole derivatives.

Understanding the structure-activity relationship is crucial for optimizing the therapeutic efficacy of these compounds. Modifications at specific positions on the benzothiazole ring can enhance their biological activity while reducing toxicity .

Industrial Applications

1. Dyes and Pigments
Benzothiazoles are widely used in dye synthesis due to their ability to form vibrant colors. 6-Methylbenzo[d]thiazole-2-carbaldehyde can serve as a precursor for developing dyes used in textiles and plastics .

2. Sensor Technology
The unique chemical structure of benzothiazoles allows them to act as chemosensors for detecting heavy metals and other toxic substances. Their affinity for metal ions can be harnessed for environmental monitoring applications .

Case Studies

Study Focus Area Findings
Study 1Antimicrobial ActivityDemonstrated effective inhibition against E. coli and S. aureus with a minimum inhibitory concentration (MIC) of 10 µg/mL .
Study 2Anticancer PropertiesShowed significant cytotoxicity against breast cancer cell lines with IC50 values lower than conventional chemotherapeutics .
Study 3Anti-inflammatory EffectsReported a reduction in edema in animal models by over 50% compared to control groups when treated with derivatives .

Mechanism of Action

The mechanism of action of 6-Methylbenzo[d]thiazole-2-carbaldehyde involves its interaction with specific molecular targets. For example, it can inhibit the activity of enzymes like monoamine oxidase by binding to their active sites. This interaction disrupts the normal function of the enzyme, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 6-Methylbenzo[d]thiazole-2-carbaldehyde with structurally or functionally related compounds, including data on molecular properties, synthesis, and applications.

Structural and Functional Analogues

Physicochemical and Electronic Properties

  • Lipophilicity : The methyl group in 6-Methylbenzo[d]thiazole-2-carbaldehyde likely increases logP compared to the fluoro analog, improving bioavailability.
  • Reactivity : The aldehyde group enables nucleophilic additions (e.g., hydrazone formation), whereas ester or amide derivatives (e.g., ) prioritize stability over reactivity.
  • Electronic Effects : Fluorine’s electron-withdrawing nature in 6-Fluorobenzo[d]thiazole-2-carbaldehyde may alter binding affinity in enzyme-inhibitor complexes compared to methyl’s electron-donating effect .

Biological Activity

6-Methylbenzo[d]thiazole-2-carbaldehyde is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by case studies and research findings.

Synthesis

The synthesis of 6-Methylbenzo[d]thiazole-2-carbaldehyde typically involves the condensation of appropriate thiazole derivatives with aldehydes. Various methods have been reported, including the use of catalysts to enhance yields and purity. The structural confirmation is usually performed using techniques such as NMR and mass spectrometry.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of benzothiazole derivatives, including 6-Methylbenzo[d]thiazole-2-carbaldehyde. For instance, a study tested various synthesized benzothiazoles against Gram-positive and Gram-negative bacteria, showing significant antibacterial activity. The Minimum Inhibitory Concentration (MIC) values for some derivatives were as low as 8 μg/mL against Staphylococcus aureus and Enterococcus faecalis .

CompoundMIC (μg/mL)Target Organism
6-Methylbenzo[d]thiazole-2-carbaldehyde8E. faecalis
Other derivatives16S. aureus

Anticancer Potential

Research has also indicated that benzothiazole derivatives exhibit anticancer properties. A series of benzothiazole-based compounds were evaluated for their antiproliferative effects on cancer cell lines. The results showed that some compounds had IC50 values in the low μM range, indicating potent activity against cancer cells . Specifically, the incorporation of metal complexes with benzothiazoles has enhanced their efficacy, suggesting a promising avenue for cancer therapy.

Anti-inflammatory Effects

The anti-inflammatory potential of benzothiazole derivatives has been documented in several studies. For example, compounds derived from benzothiazoles demonstrated significant inhibition of inflammatory markers in vitro, suggesting their utility in treating inflammatory diseases .

Case Studies

  • Antimicrobial Activity Evaluation
    • A study synthesized various benzothiazole derivatives and tested them against multiple bacterial strains. The results confirmed that certain derivatives exhibited superior antibacterial activity compared to standard antibiotics .
  • Anticancer Studies
    • In a comparative study involving organometallic complexes of benzothiazoles, it was found that these complexes had enhanced cytotoxicity against cancer cell lines compared to their non-metallic counterparts .
  • Neuroprotective Effects
    • Another investigation focused on the neuroprotective effects of benzothiazoles, where compounds were shown to exert anticonvulsant activity with minimal neurotoxicity .

Structure-Activity Relationship (SAR)

The biological activity of 6-Methylbenzo[d]thiazole-2-carbaldehyde is influenced by its molecular structure. Modifications at specific positions on the thiazole ring can significantly enhance or diminish its biological properties. For instance, the presence of electron-donating groups has been associated with increased potency in antimicrobial and anticancer activities .

Q & A

Q. What are the common synthetic routes for preparing 6-Methylbenzo[d]thiazole-2-carbaldehyde, and what analytical techniques validate its structure?

  • Methodological Answer : The compound is typically synthesized via condensation reactions involving substituted benzothiazoles and aldehydes. For example, analogous thiazole-2-carbaldehyde derivatives are prepared using literature methods involving cyclization of thioamide precursors or coupling reactions with aldehydes under acidic conditions . Key analytical techniques include:
  • NMR Spectroscopy : To confirm the aldehyde proton (δ ~10.06 ppm in 1^1H NMR) and aromatic protons in the benzothiazole ring (δ 7.75–8.12 ppm) .
  • Mass Spectrometry (MS) : Fragmentation patterns (e.g., m/z = 453.9 for dimeric benzothiazole derivatives) help identify structural isomers and oligomeric by-products .
  • Chromatography : TLC-MS coupling monitors reaction progress and isolates intermediates .

Q. What safety protocols are essential when handling 6-Methylbenzo[d]thiazole-2-carbaldehyde in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps .
  • Waste Disposal : Segregate organic waste containing sulfur or aldehyde groups and process via certified hazardous waste management services .
  • Contamination Control : Use filtered pipette tips and dedicated glassware to avoid cross-contamination during synthesis .

Advanced Research Questions

Q. How can researchers resolve structural isomerism and oligomeric by-products during the synthesis of 6-Methylbenzo[d]thiazole-2-carbaldehyde?

  • Methodological Answer : Structural isomers (e.g., sulfonic acid derivatives at positions 5 or 7 on the benzothiazole ring) and oligomers (n ≥ 2) are common challenges. Strategies include:
  • High-Resolution MS : Differentiates isomers via exact mass measurements (e.g., m/z = 321.0 for n = 0 isomers) .
  • Preparative HPLC : Purifies oligomers using reversed-phase columns with gradient elution (e.g., acetonitrile/water) .
  • Crystallographic Analysis : Single-crystal X-ray diffraction resolves regiochemical ambiguities in derivatives .

Q. What strategies optimize the yield of 6-Methylbenzo[d]thiazole-2-carbaldehyde in metal-catalyzed reactions?

  • Methodological Answer :
  • Catalyst Screening : Test transition metals (e.g., Cu, Zn) for coupling reactions. For example, Zn(II) catalysts enhance yields in benzothiazole-amine condensations .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of aromatic intermediates .
  • Temperature Control : Reactions at 60–80°C minimize thermal degradation of the aldehyde group .

Q. How is 6-Methylbenzo[d]thiazole-2-carbaldehyde utilized in advanced materials such as metal-organic frameworks (MOFs)?

  • Methodological Answer : The aldehyde group facilitates coordination with metal nodes (e.g., Cu+^+) in MOF synthesis. Key steps include:
  • Ligand Design : Combine with terephthalic acid to form luminescent Cu-MOFs .
  • Photophysical Characterization : UV-vis and photoluminescence spectroscopy (e.g., λem_{em} = 414 nm in CH2_2Cl2_2) assess optoelectronic properties .

Contradictions and Resolutions

  • Issue : Conflicting reports on oligomer formation (n = 2–3) in MS spectra.
    • Resolution : Oligomers may form under specific reaction conditions (e.g., prolonged heating) but are absent in standard protocols. Use controlled reaction times (<4 hours) to suppress oligomerization .

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